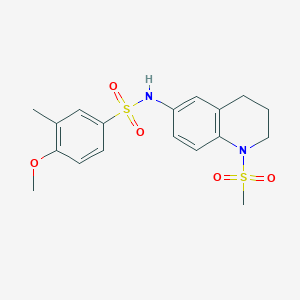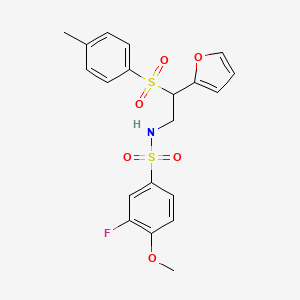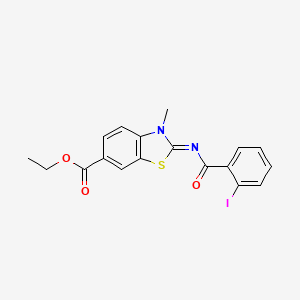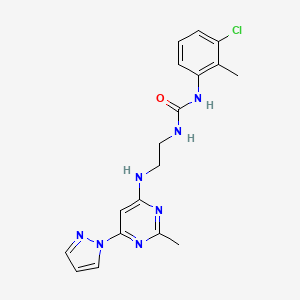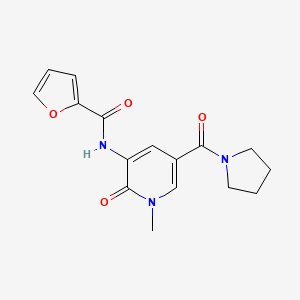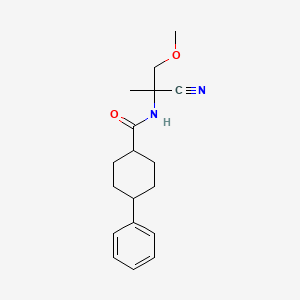
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide exerts its effects by inhibiting GABA aminotransferase, an enzyme that catalyzes the breakdown of GABA. By inhibiting this enzyme, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity for GABA aminotransferase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Additionally, the synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been optimized to produce high yields and purity, making it readily available for use in laboratory experiments.
One limitation of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide is that it has a relatively short half-life, which may limit its therapeutic potential. Additionally, the effects of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide on GABAergic neurotransmission may vary depending on the brain region and cell type being studied, highlighting the need for careful experimental design and interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide in the treatment of epilepsy and substance use disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide in these populations.
Another area of interest is the role of GABAergic neurotransmission in other physiological and pathological conditions, such as anxiety, depression, and neurodegenerative diseases. N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide may be a valuable tool for studying the role of GABAergic neurotransmission in these conditions and developing new therapeutic strategies.
In conclusion, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide is a potent and selective inhibitor of GABA aminotransferase that has potential therapeutic applications in the treatment of epilepsy and substance use disorders. Its effects on GABAergic neurotransmission make it a valuable tool for scientific research, and future studies may reveal additional applications and mechanisms of action.
Synthesemethoden
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-phenylcyclohexanone with ethyl cyanoacetate, followed by reaction with isopropylamine and subsequent hydrolysis to yield the desired product. The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and substance use disorders. Preclinical studies have shown that N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction, suggesting a potential role in the treatment of substance use disorders.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(12-19,13-22-2)20-17(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-7,15-16H,8-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACYVSNFZSPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2925283.png)
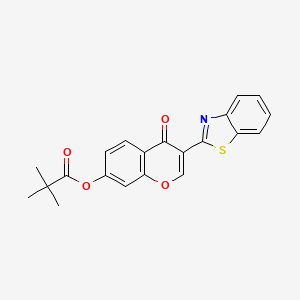
![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)
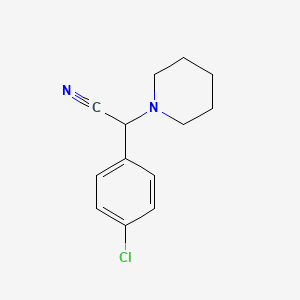

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)
